molecular formula C12H15BrF2O2 B14064160 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene

Cat. No.: B14064160
M. Wt: 309.15 g/mol
InChI Key: JBPDLWYTLCNJJB-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene is an organic compound with the molecular formula C11H14BrF2O2 It is a derivative of benzene, featuring bromopropyl, difluoromethoxy, and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.

    Etherification: The difluoromethoxy and ethoxy groups are introduced via etherification reactions, using appropriate alkyl halides and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and difluoromethoxy groups.

    Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN), typically in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including as a precursor for drug development.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound may be used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The difluoromethoxy and ethoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene
  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene
  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene

Uniqueness

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethoxybenzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both difluoromethoxy and ethoxy groups differentiates it from other similar compounds, potentially leading to unique applications in various fields.

Properties

Molecular Formula

C12H15BrF2O2

Molecular Weight

309.15 g/mol

IUPAC Name

2-(3-bromopropyl)-1-(difluoromethoxy)-4-ethoxybenzene

InChI

InChI=1S/C12H15BrF2O2/c1-2-16-10-5-6-11(17-12(14)15)9(8-10)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3

InChI Key

JBPDLWYTLCNJJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OC(F)F)CCCBr

Origin of Product

United States

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